molecular formula C9H8O3 B1611104 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde CAS No. 99385-88-3

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde

Cat. No. B1611104
CAS RN: 99385-88-3
M. Wt: 164.16 g/mol
InChI Key: LJJCYCHRQDSXSG-UHFFFAOYSA-N
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Description

“5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde” is a chemical compound with the molecular formula C9H8O312. It is used for pharmaceutical testing3.



Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans, which is the core structure of the compound , has been a subject of research. Various strategies have been developed, including the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C 3 bond, the alkyl C2–C3 bond, two-component cyclisation approaches, and rearrangement reactions4.



Molecular Structure Analysis

The molecular structure of “5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde” is represented by the SMILES notation: C1COC2=CC(=C(C=C21)O)C=O1. The molecular weight of the compound is 164.16 g/mol2.



Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydrobenzofurans have been classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton4. However, specific reactions involving “5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde” are not explicitly mentioned in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde” are not explicitly mentioned in the available resources.


Scientific Research Applications

Identification in Natural Products

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde has been identified in natural products, particularly in plants. For instance, compounds structurally similar to 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde were isolated from the rhizome of Gastrodia elata. These compounds were found to exhibit weak or no cytotoxicity against certain human cancer cell lines (Huang et al., 2015).

Chemosensors for Metal Cations

Research on crown-containing arylimines of 5-hydroxy-2,3-dihydrobenzofuran-6-carbaldehydes has shown that these compounds act as chemosensors for alkali and alkali-earth metal ions. They exhibit tautomeric shifts and fluorescent changes upon complexation with these ions, making them useful for detecting and quantifying metal cations in various environments (Dubonosov et al., 2008).

Biomedical Applications

Some derivatives of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde have shown potential in biomedical applications. For example, derivatives synthesized from the stem bark of Sesbania grandiflora demonstrated moderate antibacterial activity against certain pathogens and respectable cytotoxicity against melanoma cancer cell lines (Noviany et al., 2020).

Analytical Chemistry

In analytical chemistry, compounds like 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde are important for the analysis of honey and other food products. A study describes a method for determining related compounds in honey, indicating their importance in food quality control (Nozal et al., 2001).

Green Chemistry

Research into the use of furan-2-carbaldehydes, related to 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde, in green chemistry has shown their potential as biomass-derived chemicals. They can be used as C1 building blocks for the synthesis of bioactive compounds through ligand-free photocatalytic C–C bond cleavage (Yu et al., 2018).

Safety And Hazards

The safety and hazards associated with “5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde” are not explicitly mentioned in the available resources.


Future Directions

The future directions of research on “5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde” and related compounds could involve the development of novel synthetic methods, the exploration of their biological activities, and their potential applications as drugs45.


Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For a more comprehensive analysis, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

5-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-5-7-4-9-6(1-2-12-9)3-8(7)11/h3-5,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJCYCHRQDSXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C21)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543933
Record name 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde

CAS RN

99385-88-3
Record name 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5-methoxy-2,3-dihydrobenzofuran-6-carboxaldehyde (24.00 g, 135 mmol) in dry methylene chloride (800 mL) under nitrogen was cooled to an internal temperature of -67°. A solution of boron tribromide (1M in methylene chloride, 63.0 mL 63.0 mmol) was added dropwise. The cooling bath was removed and the mixture allowed to stir for 2.5 hours. The reaction was then quenched by the dropwise addition of methanol (25 mL) and the resulting mixture poured into 10% aqueous sodium chloride (100 mL). The layers were separated and the aqueous layer washed with methylene chloride (2×250 mL), and the combined organic extracts washed with 10% sodium chloride (2×500 mL), dried (Na2SO4), and concentrated. Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethyl acetate as eluant) afforded 5-hydroxy-2,3-dihydrobenzofuran-6-carboxaldehyde (16.82 g, 76.1%), m.p. 102-104° C.
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24 g
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800 mL
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63 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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